2-(4-Fluorophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Fluorophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-fluorophenyl group and a prop-2-en-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized with propargyl bromide under basic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole
- 2-(4-Fluorophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-triazole
- 2-(4-Fluorophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxazole
Uniqueness
2-(4-Fluorophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as thiadiazoles and triazoles, which have different heteroatoms in the ring structure, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9FN2OS |
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Molecular Weight |
236.27g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9FN2OS/c1-2-7-16-11-14-13-10(15-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2 |
InChI Key |
OCPGAZBXUALENS-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NN=C(O1)C2=CC=C(C=C2)F |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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